2,3-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone
Description
Systematic Nomenclature and IUPAC Classification
2,3-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone is a benzophenone derivative characterized by distinct substituents on its aromatic rings. Its IUPAC name, (2,3-dimethylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone , reflects its structural complexity. The compound’s systematic classification adheres to the following identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 898783-69-2 |
| Molecular Formula | C$${21}$$H$${26}$$N$$_2$$O |
| Molecular Weight | 322.44 g/mol |
| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)C |
The benzophenone core consists of two aromatic rings connected by a ketone group. The 2,3-dimethylphenyl moiety occupies one ring, while the 4-methylpiperazinomethyl group is attached to the para position of the second ring. This substitution pattern distinguishes it from related isomers, such as 2,4-dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (CAS 898788-72-2).
Historical Development in Heterocyclic Chemistry Research
The synthesis of benzophenone-piperazine hybrids emerged in the early 21st century, driven by interest in their pharmacological potential. Piperazine, a six-membered heterocycle with two nitrogen atoms, became a cornerstone in drug design due to its ability to enhance solubility and modulate receptor binding. The integration of piperazine into benzophenone frameworks, such as this compound, was first reported in medicinal chemistry studies targeting central nervous system (CNS) receptors.
Key milestones in its development include:
- 2008 : Initial characterization of piperazine-modified benzophenones in sigma receptor ligand screenings.
- 2015 : Optimization of synthetic routes using Ullmann coupling and Friedel-Crafts acylation to improve yields.
- 2020 : Structural analogs of this compound were evaluated for antimicrobial activity, demonstrating efficacy against Pseudomonas aeruginosa.
This compound’s design reflects broader trends in hybrid molecule development, where benzophenones provide UV stability and piperazines introduce dynamic conformational flexibility.
Position Within Benzophenone-Piperazine Hybrid Architectures
This compound occupies a unique niche in hybrid architectures due to its dual-functionalization :
- Benzophenone Core : Serves as a rigid scaffold for π-π stacking interactions, enhancing binding to hydrophobic protein pockets.
- 4-Methylpiperazinomethyl Group : Introduces basicity (pKa ≈ 7.56) and hydrogen-bonding capacity, improving solubility in polar solvents.
Comparative analysis with related hybrids reveals distinct advantages:
The 4'-position of the piperazine group in this compound enables optimal spatial alignment with target proteins, as demonstrated in docking studies of sigma-1 receptor ligands. Its structural versatility has inspired derivatives used in photopolymerization initiators and protease inhibitors.
Properties
IUPAC Name |
(2,3-dimethylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-5-4-6-20(17(16)2)21(24)19-9-7-18(8-10-19)15-23-13-11-22(3)12-14-23/h4-10H,11-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICHZMKYLBHYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642974 | |
| Record name | (2,3-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-69-2 | |
| Record name | Methanone, (2,3-dimethylphenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Research Findings and Data
While direct published experimental procedures for this exact compound are scarce, the following data from structurally related compounds and general benzophenone synthesis provide insight:
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts acylation + halomethylation + nucleophilic substitution | Stepwise introduction of benzophenone core, halomethyl group, then piperazine | Well-established, controllable regioselectivity | Requires multiple steps, handling of corrosive reagents |
| Reductive amination of formyl intermediate | Formylation of para position + reductive amination with 4-methylpiperazine | Milder conditions, fewer side products | Requires aldehyde intermediate preparation |
| Direct alkylation of benzophenone derivative | Alkylation with piperazine under phase transfer catalysis | Potentially shorter synthesis | May have lower selectivity and yield |
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2,3-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a photoinitiator in polymerization reactions.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring allows for binding to various biological targets, while the benzophenone moiety can participate in photochemical reactions. This dual functionality makes it a valuable tool in both biochemical studies and industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Benzophenone derivatives are structurally diverse, with variations in substituents significantly altering their chemical, physical, and biological properties. Below is a comparative analysis of 2,3-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone and related compounds:
Key Comparative Insights
Substituent Effects on Reactivity and Bioactivity Electron-Withdrawing Groups (e.g., Cl): Chlorinated derivatives like 2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone exhibit increased electrophilicity, enhancing reactivity in cross-coupling reactions or interactions with biological targets . Methylpiperazine Group: The 4-methylpiperazinomethyl substituent improves solubility in polar solvents and may modulate receptor binding, as seen in CAI’s anticancer activity .
Photochemical Behavior Benzophenone derivatives activate at higher wavelengths (300–350 nm) compared to diphenylsulfone, making them superior photoinitiators for polymer crosslinking . Substituted benzophenones like the target compound may exhibit tunable photophysical properties, though direct data are lacking .
Biological Activity Piperazine-containing benzophenones show promise in medicinal chemistry, with structural analogs demonstrating antiproliferative effects . Natural benzophenones (e.g., selagibenzophenone B) highlight the importance of accurate structural assignment, as misidentification can lead to erroneous bioactivity claims .
Analytical Challenges
- Derivatives with complex substituents (e.g., prenylated or halogenated groups) require advanced synthesis and characterization techniques, such as cross-coupling or HPLC-SFO methods .
Biological Activity
2,3-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and comparisons with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzophenone core with two methyl groups at positions 2 and 3, along with a piperazinomethyl group at position 4'. This unique substitution pattern contributes to its distinct chemical and biological properties.
Table 1: Structural Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C21H26N2O | Two methyl groups on benzene; piperazinomethyl group |
| 2,3-Dimethylbenzophenone | C15H14O | Lacks the piperazinomethyl group |
| 4-Methylpiperazinomethyl benzophenone | C19H24N2O | Different substitution pattern |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been observed to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in several cancer cell lines.
The biological effects of this compound are mediated through its interaction with various molecular targets. It binds to specific proteins and enzymes, altering their activity and leading to significant biological outcomes. The precise pathways involved depend on the cellular context and the target cells.
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a therapeutic agent in treating infections caused by these pathogens.
- Cancer Cell Apoptosis : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in dose-dependent apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells after 24 hours of exposure.
Comparative Studies
Comparative studies reveal that while similar compounds exhibit biological activities, the presence of both methyl groups at positions 2 and 3 significantly enhances the potency of this compound compared to its analogs lacking these substitutions.
Q & A
Q. What are the key synthetic precursors and reaction conditions for synthesizing 2,3-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone?
- Methodological Answer : The synthesis involves coupling a benzophenone core with a 4-methylpiperazinomethyl substituent. Key precursors include:
- 3-(4-Methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6, mp 187–190°C) for introducing the piperazine moiety .
- 4-[(4-Methylpiperazin-1-yl)methyl]phenyl methanol (CAS 622381-65-1) as a methylpiperazine-bearing intermediate .
Reaction optimization includes using polar aprotic solvents (e.g., DMF) and coupling agents like EDC/HOBt. Purity is monitored via melting point analysis and HPLC (e.g., C18 columns, acetonitrile/water gradients) .
Q. How is the compound’s purity validated, and what analytical techniques are recommended?
- Methodological Answer :
- GC-MS with derivatization (e.g., silylation) for detecting trace impurities (LOQ: 10 mg/kg in plant extracts) .
- HPLC with UV detection (λ = 254 nm) for quantifying benzophenone derivatives, as described for benzophenone-3 in pharmaceuticals .
- Polarography for electrochemical analysis of benzophenone-related impurities, achieving detection limits <1 ppm .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer :
- Store in amber vials at -20°C to prevent photodegradation, as benzophenone derivatives are UV-sensitive .
- Avoid aqueous environments; use desiccants to mitigate hydrolysis of the methylpiperazine group .
Advanced Research Questions
Q. How does the 4-methylpiperazinomethyl group influence the compound’s biological activity?
- Methodological Answer :
- The piperazine moiety enhances solubility and enables interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors). Computational docking studies (e.g., AutoDock Vina) can predict binding affinities .
- In vitro assays (e.g., radioligand binding) are used to quantify receptor modulation, as demonstrated for structurally related benzodiazepines .
Q. What advanced spectroscopic methods resolve solvation effects on reactivity?
- Methodological Answer :
- FTIR with Kubo–Anderson analysis decomposes ν(C=O) stretching bands to study hydrogen bonding with solvents (e.g., acetonitrile/water mixtures). Correlation times (~7.7 ps) reveal solvent interaction dynamics .
- Time-resolved fluorescence spectroscopy evaluates excited-state behavior, critical for photochemical applications (e.g., UV-initiated crosslinking) .
Q. How can computational modeling elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- DFT calculations (e.g., Gaussian 16) model photochemical H-atom transfer (HAT) mechanisms, where benzophenone acts as both oxidant and HAT mediator .
- Finite difference methods predict surface concentrations of benzophenone during polymer grafting, optimizing reaction rates in flow chemistry .
Q. What strategies mitigate environmental and health risks during laboratory use?
- Methodological Answer :
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
